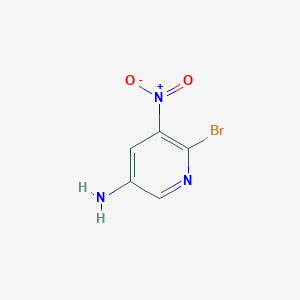
5-Amino-2-bromo-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-bromo-3-nitropyridine is an organic compound with the molecular formula C₅H₄BrN₃O₂ and a molecular weight of 218.008 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of amino, bromo, and nitro functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-bromo-3-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 2-amino-3-nitropyridine using bromine or a brominating agent under controlled conditions . Another method includes the nitration of 2-amino-5-bromopyridine using nitric acid or a nitrating mixture . These reactions typically require specific temperature and solvent conditions to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and bromination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-3-nitropyridine undergoes various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate, catalytic hydrogenation
Substituting Agents: Amines, thiols
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Reduction: 2,3-Diaminopyridine
Substitution: Various substituted pyridines
Oxidation: Nitroso or nitro derivatives
Scientific Research Applications
5-Amino-2-bromo-3-nitropyridine is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-bromo-3-nitropyridine involves its interaction with various molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the bromo group can undergo nucleophilic substitution reactions . These interactions enable the compound to modulate biological activities and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-3-nitropyridine
- 5-Bromo-2-nitropyridine
- 2-Amino-3-bromo-5-nitropyridine
- 5-Amino-3-bromo-2-chloropyridine
Uniqueness
5-Amino-2-bromo-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both amino and nitro groups on the pyridine ring allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C5H4BrN3O2 |
|---|---|
Molecular Weight |
218.01 g/mol |
IUPAC Name |
6-bromo-5-nitropyridin-3-amine |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H,7H2 |
InChI Key |
HOJLDEBHMQLWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


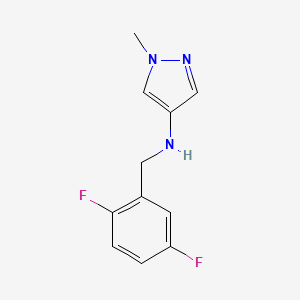
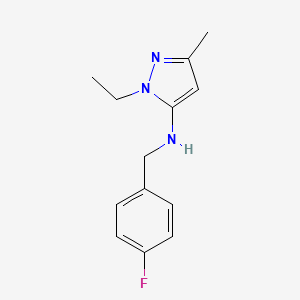
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729832.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)
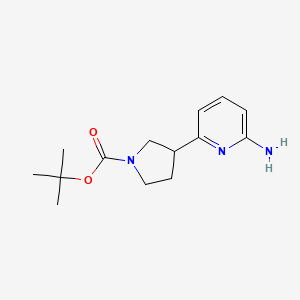
![2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
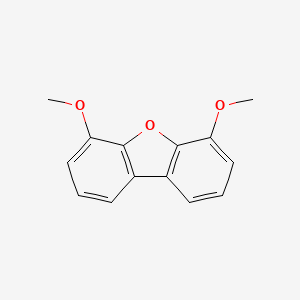
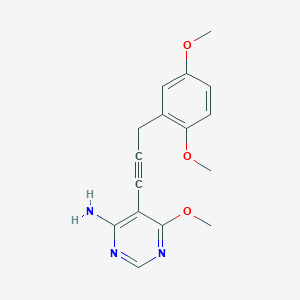
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11729861.png)
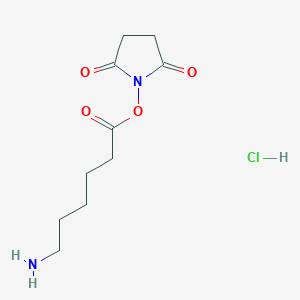
![N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B11729865.png)

![2-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}ethan-1-ol](/img/structure/B11729874.png)
